3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the dihydroquinolin-4-one class, characterized by a bicyclic quinoline core modified with diverse substituents. Key structural features include:
- 6-Fluoro substitution: Enhances metabolic stability and influences electronic distribution.
- 1-[(3-Methylphenyl)methyl] (3-methylbenzyl) group: A hydrophobic substituent that may improve membrane permeability.
- 7-(Piperidin-1-yl): A six-membered amine ring, offering conformational flexibility and basicity for target engagement.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-20-9-8-10-21(15-20)18-31-19-27(35(33,34)22-11-4-2-5-12-22)28(32)23-16-24(29)26(17-25(23)31)30-13-6-3-7-14-30/h2,4-5,8-12,15-17,19H,3,6-7,13-14,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZATIHNASJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the dihydroquinolinone core, the introduction of the benzenesulfonyl group, and the attachment of the piperidinyl group. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and piperidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparison Points:
Sulfonyl Group Modifications: The target compound’s unsubstituted benzenesulfonyl group offers a balance between electronic effects and steric hindrance. 3,5-Dimethylbenzenesulfonyl (CAS 931931-94-1) increases hydrophobicity, which may improve CNS penetration but reduce solubility .
R7 Substituents: Piperidin-1-yl (target) vs. azepan-1-yl (CAS 892759-62-5): The six-membered piperidine ring provides moderate rigidity, while the seven-membered azepane may allow greater conformational adaptability, influencing target selectivity .
R1 Substituents :
- 3-Methylbenzyl (target) vs. benzyl (CAS 892759-62-5): The methyl group in the target compound adds steric bulk without significantly altering hydrophobicity. In contrast, propyl (CAS 931931-94-1) reduces steric hindrance, which might enhance binding to shallow protein pockets .
Biological Activity
3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical attributes:
- Molecular Formula : C28H27FN2O3S
- Molecular Weight : 490.6 g/mol
- CAS Number : 892760-88-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the benzenesulfonyl group and the fluorine atom enhances its binding affinity to specific enzymes and receptors, potentially modulating biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing signal transduction processes.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
Anticancer Properties
Preclinical studies suggest that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 6-Fluoro-3-(benzenesulfonyl)-1-methylquinolin-4-one | Structure | Moderate antimicrobial activity |
| 7-(Morpholin-4-yl)-1,4-dihydroquinolin-4-one | Structure | Notable anticancer properties |
The unique combination of the benzenesulfonyl group and the piperidine moiety in our compound enhances its efficacy compared to these similar compounds.
Q & A
Q. What are the recommended synthetic routes for 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the quinolin-4-one core. For example:
- Step 1: Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT) .
- Step 2: Fluorination at the 6-position using Selectfluor® or similar fluorinating agents in polar aprotic solvents (e.g., DMF) .
- Step 3: Piperidine incorporation via Buchwald-Hartwig coupling or SNAr reactions .
- Step 4: Final purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethyl acetate/hexane).
Purity Validation: - HPLC-UV/HRMS for molecular weight confirmation .
- 1H/13C NMR to verify substituent positions and absence of unreacted intermediates .
Q. How should researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening: Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Note: Fluorinated and sulfonated groups may enhance aqueous solubility .
- Stability Studies:
- Thermal Stability: TGA/DSC analysis (25–200°C) .
- Photostability: Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC .
- Hydrolytic Stability: Incubate in PBS at 37°C for 24–72 hours; analyze by LC-MS for decomposition products .
Q. What preliminary assays are suitable for evaluating biological activity?
Methodological Answer:
- Target Engagement: Screen against kinase panels (e.g., Eurofins KinaseProfiler®) due to the quinolin-4-one scaffold’s kinase-binding potential .
- Cytotoxicity: Use MTT assays in HEK-293 or HepG2 cells (IC50 determination) .
- Receptor Binding: Radioligand displacement assays (e.g., H3 receptor or cholinesterase targets, given structural analogs in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between assay platforms?
Methodological Answer:
- Hypothesis 1: Variability may stem from assay conditions (e.g., ATP concentration in kinase assays). Validate using orthogonal methods (SPR vs. fluorescence polarization) .
- Hypothesis 2: Metabolite interference. Perform hepatic microsomal stability assays (e.g., human liver microsomes + NADPH) to identify active metabolites .
- Statistical Analysis: Use Bland-Altman plots to compare inter-assay variability and Cohen’s d to quantify effect size differences .
Q. What strategies optimize the synthetic yield of the piperidin-1-yl substituent?
Methodological Answer:
- Catalytic Optimization: Test Pd(OAc)2/XPhos for Buchwald-Hartwig coupling vs. CuI/L-proline for Ullmann-type reactions .
- Solvent Screening: Compare DMF (high polarity) vs. toluene (low polarity) to balance reactivity and byproduct formation .
- Temperature Control: Lower temperatures (e.g., 60°C) reduce decomposition but prolong reaction time; use microwave-assisted synthesis to accelerate .
Q. How can structure-activity relationships (SAR) be explored for the 3-methylbenzyl group?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogenated (Cl, Br) or electron-withdrawing (NO2, CF3) groups at the benzyl position .
- Biological Testing: Compare IC50 values in kinase inhibition assays to map steric/electronic effects.
- Computational Modeling: Perform docking studies (AutoDock Vina) to analyze ligand-receptor interactions, focusing on hydrophobic pockets .
Q. What analytical techniques confirm the compound’s degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions; analyze by LC-HRMS/MS to identify fragments .
- Isotope-Labeling: Use deuterated solvents (D2O) in stability assays to track proton exchange sites via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
